Lipophilicity (LogP) as a Key Determinant for Membrane Permeability and Peptide Folding
The computed octanol-water partition coefficient (XLogP3-AA) is a critical parameter for predicting membrane permeability and hydrophobic interactions. For Boc-3-(2-quinoxalyl)-DL-Ala-OH, this value is 1.8 [1]. This represents a quantifiable increase in lipophilicity compared to a close heterocyclic analog, Boc-3-(2-pyridyl)-DL-Ala-OH, which is predicted to have a lower XLogP3-AA (estimated to be < 1.0) due to the more polar nature of the pyridine ring .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Boc-3-(2-pyridyl)-DL-Ala-OH (Estimated XLogP3-AA < 1.0) |
| Quantified Difference | > 0.8 XLogP3-AA units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This difference in lipophilicity directly impacts peptide behavior in assays, affecting membrane crossing, non-specific binding, and overall pharmacokinetic properties in lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3328703, Boc-3-(2-quinoxalyl)-DL-Ala-OH. View Source
